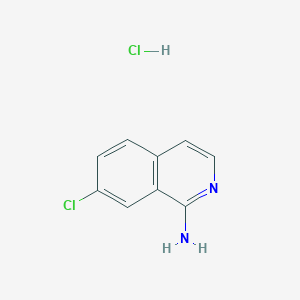

7-Chloroisoquinolin-1-amine hydrochloride

Beschreibung

Significance of the Isoquinoline (B145761) Core in Heterocyclic Chemistry

The isoquinoline scaffold, a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, holds a privileged position in the realm of heterocyclic chemistry. rsc.orgwikipedia.orgnumberanalytics.comamerigoscientific.com Its significance stems from its widespread presence in a vast array of natural products, particularly alkaloids found in plants, and its role as a fundamental building block in medicinal chemistry and materials science. numberanalytics.comnih.gov The structural arrangement of the isoquinoline core, with the nitrogen atom at a position different from its isomer, quinoline (B57606), imparts unique chemical reactivity and biological activity. wikipedia.orgquimicaorganica.org

Architecturally intriguing, the isoquinoline framework serves as a crucial template for drug discovery, with its derivatives exhibiting a broad spectrum of pharmacological activities. nih.gov These include applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. nih.govnumberanalytics.com The versatility of the isoquinoline nucleus allows for functionalization at various positions, enabling chemists to modulate the molecule's properties and tailor it for specific biological targets. rsc.org Beyond pharmaceuticals, isoquinoline derivatives are explored for their unique electronic and optical properties, finding use in the development of organic light-emitting diodes (OLEDs) and other advanced materials. numberanalytics.comamerigoscientific.comnumberanalytics.com The synthetic challenges and diverse pharmacological profiles associated with these molecules ensure that the isoquinoline core remains a compelling and active area of research for synthetic organic and medicinal chemists. nih.gov

Historical Context of Isoquinoline Synthesis and Derivatization

The history of isoquinoline chemistry began in 1885 with its first isolation from coal tar by Hoogewerf and van Dorp. wikipedia.org A more efficient extraction method was later developed in 1914 by Weissgerber, who capitalized on the fact that isoquinoline is more basic than its isomer, quinoline. wikipedia.org

The ability to synthesize the isoquinoline core, however, predates its isolation from natural sources, with the first reported laboratory synthesis by Gabriel in 1886. numberanalytics.com Since then, a number of named reactions have become the classical and most recognized methods for constructing the isoquinoline skeleton. These foundational synthetic routes include:

The Bischler-Napieralski Reaction: This method involves the cyclization of a β-phenylethylamine after acylation. The resulting 3,4-dihydroisoquinoline (B110456) can then be dehydrogenated to form the aromatic isoquinoline. This reaction is favored by electron-donating substituents on the aromatic ring. wikipedia.orgquimicaorganica.orgslideshare.net

The Pictet-Spengler Reaction: A variation of the Bischler-Napieralski synthesis, this reaction condenses a β-phenylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. wikipedia.org

The Pomeranz-Fritsch Reaction: This efficient method utilizes a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal, which react in an acidic medium to form the isoquinoline. wikipedia.orgquimicaorganica.orgnumberanalytics.com

The Pictet-Gams Reaction: This is another modification of the Bischler-Napieralski synthesis that uses a hydroxylated β-phenylethylamine, leading directly to the fully aromatic isoquinoline without a separate oxidation step. quimicaorganica.org

These seminal methods laid the groundwork for the extensive derivatization of the isoquinoline scaffold, allowing for the synthesis of a vast library of compounds with diverse substitution patterns for scientific investigation.

Conceptual Role of Halogenated Aminoisoquinolines as Advanced Research Targets

The strategic introduction of halogen atoms and amino groups onto the isoquinoline framework represents a key strategy in modern medicinal chemistry for creating advanced research targets. Halogenation is a powerful tool used to modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and membrane permeability. nih.govresearchgate.net The inclusion of a halogen atom, like chlorine, can significantly alter a compound's interaction with biological targets. researchgate.net Halogens can participate in halogen bonding, a type of non-covalent interaction with electron-donating atoms like oxygen and nitrogen in amino acid residues of proteins, potentially enhancing binding affinity and selectivity. researchgate.net

The addition of an amino group introduces a basic center and a hydrogen-bond donor, which can be crucial for molecular recognition at a receptor's active site. The combination of a halogen and an amino group on the isoquinoline scaffold, as seen in 7-chloroisoquinolin-1-amine, creates a molecule with a unique electronic profile and multifunctional chemical handles. This allows for a systematic exploration of structure-activity relationships (SAR). Researchers can use such compounds to probe the specific binding requirements of enzymes and receptors, making halogenated aminoisoquinolines highly valuable as chemical probes and as starting points for the development of more complex molecules. nih.govnih.gov

Compound Data

Below are tables detailing the properties of the primary compound of interest and related structures mentioned in the text.

Table 1: 7-Chloroisoquinolin-1-amine hydrochloride

| Property | Value |

|---|---|

| IUPAC Name | 7-chloroisoquinolin-1-amine;hydrochloride |

| Molecular Formula | C₉H₈Cl₂N₂ |

| Molecular Weight | 215.08 g/mol |

| Canonical SMILES | C1=CC(=CC2=C1C=CN=C2N)Cl.Cl |

| InChI Key | IOBGSUSEJIJNRA-UHFFFAOYSA-N |

Data sourced from internal search results. vulcanchem.com

Table 2: Related Isoquinoline Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| Isoquinoline | C₉H₇N | 129.16 | 119-65-3 |

| 7-Chloroisoquinoline (B1268606) | C₉H₆ClN | 163.60 | 34784-06-0 |

| 1-Chloroisoquinoline | C₉H₆ClN | 163.60 | 19493-44-8 |

| 7-Chloroisoquinolin-1-amine | C₉H₇ClN₂ | 178.62 | 1196154-21-8 |

| 1-Chloroisoquinolin-7-amine | C₉H₇ClN₂ | 178.62 | 1374651-74-7 |

Data sourced from internal search results. wikipedia.orgnih.govepa.govchemicalbook.comchemicalbook.com

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C9H8Cl2N2 |

|---|---|

Molekulargewicht |

215.08 g/mol |

IUPAC-Name |

7-chloroisoquinolin-1-amine;hydrochloride |

InChI |

InChI=1S/C9H7ClN2.ClH/c10-7-2-1-6-3-4-12-9(11)8(6)5-7;/h1-5H,(H2,11,12);1H |

InChI-Schlüssel |

IOBGSUSEJIJNRA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC2=C1C=CN=C2N)Cl.Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 7 Chloroisoquinolin 1 Amine Hydrochloride

Established Synthetic Routes to Isoquinoline (B145761) Ring System Precursors

The construction of the isoquinoline skeleton is a foundational step. Over the years, several named reactions have become the cornerstones of isoquinoline synthesis, each offering a unique pathway to this important heterocyclic motif. These methods are often adapted to create a variety of substituted isoquinolines.

Classical Cyclization Reactions in the Context of Substituted Isoquinolines

Three classical reactions have traditionally dominated the synthesis of isoquinolines: the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. These methods rely on the cyclization of appropriately substituted precursors to form the bicyclic isoquinoline ring system.

The Bischler-Napieralski reaction is a widely used method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides or β-arylethylcarbamates. wikipedia.orgnrochemistry.com This intramolecular electrophilic aromatic substitution is typically carried out under refluxing acidic conditions using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgnrochemistry.comorganic-chemistry.org The reaction is particularly effective when the benzene (B151609) ring of the starting material contains electron-donating groups. nrochemistry.com The resulting dihydroisoquinolines can then be oxidized to the corresponding aromatic isoquinolines. wikipedia.orgnrochemistry.com Two primary mechanisms have been proposed, one involving a dichlorophosphoryl imine-ester intermediate and the other a nitrilium ion intermediate, with the prevailing pathway often dependent on the specific reaction conditions. wikipedia.org

The Pictet-Spengler reaction , discovered in 1911, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.org This reaction is considered a special case of the Mannich reaction and is driven by the formation of an electrophilic iminium ion under acidic conditions. wikipedia.org While traditionally requiring strong acids and heat, modern variations have shown the reaction to be effective in aprotic media, sometimes even without an acid catalyst. wikipedia.org The Pictet-Spengler reaction is particularly useful for synthesizing tetrahydroisoquinolines, which can be subsequently oxidized to isoquinolines. nih.govorganic-chemistry.org The reaction conditions can be harsh, especially for less nucleophilic aromatic rings, often requiring reflux with strong acids. wikipedia.org

The Pomeranz-Fritsch reaction , first described in 1893, provides a direct route to isoquinolines through the acid-catalyzed cyclization of benzalaminoacetals. thermofisher.comchemistry-reaction.comwikipedia.org These acetals are formed by the condensation of a benzaldehyde (B42025) with 2,2-dialkoxyethylamine. chemistry-reaction.comwikipedia.org The reaction typically employs strong acids like sulfuric acid. thermofisher.comwikipedia.org Modifications to this reaction, such as the Schlittler-Müller modification, allow for the synthesis of C1-substituted isoquinolines. thermofisher.com However, the harsh acidic conditions can sometimes lead to lower yields due to hydrolysis of the imine intermediate. quimicaorganica.org

| Reaction | Starting Materials | Key Reagents | Product |

| Bischler-Napieralski | β-arylethylamides/carbamates | POCl₃, P₂O₅ | 3,4-Dihydroisoquinolines |

| Pictet-Spengler | β-arylethylamines, Aldehydes/Ketones | Acid catalyst | Tetrahydroisoquinolines |

| Pomeranz-Fritsch | Benzaldehydes, 2,2-Dialkoxyethylamines | Strong acid (e.g., H₂SO₄) | Isoquinolines |

Modern Annulation and Ring-Forming Strategies

In addition to the classical methods, contemporary organic synthesis has introduced a variety of modern annulation and ring-forming strategies for constructing the isoquinoline nucleus. These methods often offer milder reaction conditions, greater functional group tolerance, and access to a wider range of substituted isoquinolines.

Microwave-assisted Bischler-Napieralski and Pictet-Spengler reactions have been developed to produce libraries of substituted isoquinolines more efficiently. organic-chemistry.orgorganic-chemistry.org These methods significantly reduce reaction times compared to conventional heating. organic-chemistry.org Another modern approach involves the use of isoquinolin-1(2H)-ones as versatile scaffolds, which can be efficiently functionalized at the C1 and C4 positions through methods like Pd-catalyzed cross-coupling reactions. organic-chemistry.org

Transition-metal-catalyzed reactions have also become prominent. For instance, rhodium(III)-catalyzed [4+2] annulation of N-methoxybenzamides with α-halo ketones or α-chloroaldehydes provides access to 3- and 4-substituted isoquinolones, respectively. mdpi.com Similarly, the annulation of benzamides with alkynes using rhodium or palladium catalysts has been developed for the synthesis of various isoquinolone derivatives. mdpi.comnih.gov Furthermore, cobalt(III)-catalyzed C-H/N-H bond functionalization of aryl amidines with diazo compounds offers a route to 1-aminoisoquinolines under mild, oxidant-free conditions. organic-chemistry.org

Other innovative strategies include the nickel-catalyzed denitrogenative alkyne insertion of 1,2,3-benzotriazin-4(3H)-ones and intramolecular cyclizations of various ortho-substituted benzamides. mdpi.com These modern techniques showcase the continuous evolution of synthetic chemistry in providing more efficient and versatile pathways to complex heterocyclic structures like isoquinolines. mit.edu

Targeted Synthesis of 7-Chloroisoquinolin-1-amine Hydrochloride

The synthesis of the specific target molecule, this compound, requires a multi-step approach that involves the initial formation of a suitable isoquinoline precursor followed by the regioselective introduction of the chlorine and amine groups.

Introduction of Chlorine at the C-7 Position

The introduction of a chlorine atom at the C-7 position of the isoquinoline ring is a crucial step. This is typically achieved through electrophilic halogenation of a pre-formed isoquinoline or a suitable intermediate. The directing effects of existing substituents on the isoquinoline ring will influence the position of chlorination. For instance, starting with a precursor that favors chlorination at the desired C-7 position is a common strategy. Alternatively, a pre-existing functional group at the C-7 position, such as a nitro group, can be converted to a chloro group via a Sandmeyer-type reaction after reduction to an amine and diazotization. The synthesis of 7-chloroquinoline (B30040) derivatives has been accomplished through the magnesiation of 7-chloroquinolines, which then react with various electrophiles. durham.ac.uk While this applies to quinolines, similar principles can be extended to isoquinoline systems.

Strategies for Amination at the C-1 Position

The amination of the C-1 position of the isoquinoline ring is another key transformation. The C-1 position in isoquinoline is electronically susceptible to nucleophilic attack. quora.com

Nucleophilic aromatic substitution (SNA_r) is a primary method for introducing an amino group at the C-1 position. wikipedia.org This reaction involves the displacement of a suitable leaving group, typically a halide, by an amine nucleophile. wikipedia.org

For the synthesis of 7-Chloroisoquinolin-1-amine, a common strategy involves starting with a 1,7-dihalo-isoquinoline, such as 1-bromo-7-chloroisoquinoline (B1375658) or 1,7-dichloroisoquinoline. The greater reactivity of the halogen at the C-1 position towards nucleophilic substitution allows for selective amination. The reaction is typically carried out by treating the dihalo-isoquinoline with an ammonia (B1221849) source, such as aqueous ammonia or an ammonia equivalent, often under elevated temperature and pressure. The difference in reactivity between the C-1 and C-7 halogens is key to the success of this selective amination.

The Chichibabin reaction represents another classical approach for the direct amination of heterocycles, where a pyridine (B92270) or a similar N-heterocycle reacts with sodium amide to introduce an amino group, often at the position adjacent to the nitrogen. wikipedia.org While directly applicable to pyridine, analogous reactivity can be observed in isoquinoline at the C-1 position.

Modern catalytic methods, such as nickel-catalyzed amination of aryl chlorides, have also been developed and can be applied to heteroaryl chlorides like chloroisoquinolines. acs.org These methods often offer milder conditions and broader substrate scope.

Finally, the resulting 7-chloro-isoquinolin-1-amine is typically converted to its hydrochloride salt for improved stability and handling by treatment with hydrochloric acid.

Multi-Component Reactions (MCRs) and Domino Processes for Direct Assembly

Multi-component reactions (MCRs) and domino processes are highly efficient strategies for the synthesis of complex molecules from simple starting materials in a single operation, minimizing waste and improving step economy. iupac.orgorganic-chemistry.orgnih.gov

The aforementioned gold(III)-mediated synthesis of 1-aminoisoquinolines from 2-alkynylbenzamides and ammonium (B1175870) acetate (B1210297) is a prime example of a domino reaction. acs.orgnih.gov This process involves a sequence of intramolecular reactions, including cyclization and amination, that occur in a cascading fashion without the need to isolate intermediates. nih.gov The versatility of this reaction with respect to various functional groups on the starting benzamide (B126) suggests that a 4-chloro-substituted 2-alkynylbenzamide could serve as a viable precursor to the 7-chloro-1-aminoisoquinoline skeleton.

While specific MCRs leading directly to this compound are not extensively documented, the principles of MCRs are well-suited for the construction of such substituted heterocyclic systems. The convergence of multiple starting materials in a single pot allows for the rapid generation of molecular diversity, and the strategic selection of components bearing the required chloro and amino functionalities (or their precursors) is a key area of research. frontiersin.org

Chemo- and Regioselectivity in Synthesis

Achieving the desired chemo- and regioselectivity is a critical challenge in the synthesis of polysubstituted aromatic compounds like 7-Chloroisoquinolin-1-amine. The selective introduction of substituents at the C1 and C7 positions of the isoquinoline core requires careful control of reaction conditions and the use of appropriate directing groups.

In the synthesis of halogenated isoquinolines, the regioselectivity of halogenation can be a significant hurdle. For instance, the synthesis of a 3-amino-4-fluoro-7-iodoisoquinoline highlights the complexities involved in controlling the position of multiple halogen substituents. nih.gov The synthesis of 7-substituted quinolines often faces challenges in separating regioisomers, such as the 5-substituted and 7-substituted products, which can be formed simultaneously. This underscores the importance of developing highly regioselective synthetic methods.

Strategies to control regioselectivity often involve the use of directing groups that can guide a metal catalyst or reagent to a specific C-H bond for functionalization. The choice of starting materials with pre-installed functional groups that steer subsequent reactions to the desired positions is also a key tactic. For the synthesis of 7-Chloroisoquinolin-1-amine, a synthetic route would ideally involve a starting material already bearing a chloro group or a precursor at the desired position on the benzene ring, which then undergoes a regioselective cyclization and amination to form the final product.

Advanced Synthetic Techniques and Green Chemistry Considerations for Isoquinoline Derivatives

Modern synthetic chemistry is increasingly focused on the development of sustainable and efficient methodologies. Advanced techniques such as photoredox and electrocatalysis, continuous flow synthesis, and biocatalysis are at the forefront of these efforts, offering greener alternatives to traditional synthetic methods.

Photoredox and Electrocatalytic Methodologies

Photoredox and electrocatalytic methods provide powerful and sustainable alternatives for the construction of chemical bonds. These techniques often operate under mild conditions and can enable unique chemical transformations that are not accessible through traditional thermal methods.

While specific applications of photoredox and electrocatalysis for the direct synthesis of this compound are not yet widely reported, the principles have been successfully applied to the synthesis of related nitrogen-containing heterocycles. For instance, ruthenium-catalyzed electrochemical C-H activation has been used to synthesize 1-aminoisoquinolines. rsc.org This approach leverages electricity as a clean reagent to drive the catalytic cycle, avoiding the use of stoichiometric chemical oxidants. The development of photoredox-catalyzed methods for C-H amination and functionalization of aromatic systems is an active area of research and holds promise for the future synthesis of compounds like 7-Chloroisoquinolin-1-amine.

Continuous Flow Synthesis Applications

Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. durham.ac.uk The synthesis of quinoline (B57606) derivatives has been successfully demonstrated in continuous flow systems. durham.ac.uk

Enzymatic and Biocatalytic Approaches in Isoquinoline Chemistry

The use of enzymes and biocatalysts in organic synthesis is a cornerstone of green chemistry, offering high selectivity and mild reaction conditions. While the application of enzymatic methods to the synthesis of highly substituted, non-natural isoquinolines like 7-Chloroisoquinolin-1-amine is still an emerging field, biocatalysis has shown potential in the synthesis of isoquinoline alkaloids. rsc.org

The development of engineered enzymes with tailored substrate specificities could pave the way for the biocatalytic production of functionalized isoquinolines. For example, enzymes could be designed to perform regioselective halogenation or amination on an isoquinoline scaffold. The combination of biocatalysis with traditional chemical synthesis, in chemoenzymatic routes, also presents a promising strategy for accessing complex molecules like this compound in a more sustainable manner. rsc.org

Chemical Reactivity and Transformation Studies of 7 Chloroisoquinolin 1 Amine Hydrochloride

Reactivity of the Aminoisoquinoline Moiety

The aminoisoquinoline core of the molecule presents two primary sites for reaction: the exocyclic amine group and the endocyclic nitrogen atom of the heterocycle.

The primary amine group at the C-1 position is nucleophilic and readily undergoes reactions typical of arylamines, such as acylation and alkylation.

Acylation: The amine group can be acylated using various acylating agents like acid chlorides or anhydrides to form the corresponding amides. This reaction is a common strategy to introduce new functional groups or to protect the amine during subsequent transformations. For instance, the reaction with an acid chloride proceeds via a nucleophilic acyl substitution mechanism. youtube.com Typically, a base is required to neutralize the HCl byproduct, and often a second equivalent of the amine itself can serve this purpose. youtube.com

Alkylation: Alkylation of the C-1 amine can be achieved with alkyl halides. However, this reaction can be challenging to control, often leading to a mixture of mono- and poly-alkylated products. Friedel-Crafts alkylation, a classic method for forming carbon-carbon bonds, involves an electrophilic aromatic substitution mechanism and is generally not suitable for direct alkylation via the amine group itself, but rather on the aromatic ring. youtube.com

Table 1: Representative Reactions of the Amine Group

| Reaction Type | Reagent Example | Product Type | General Conditions |

| Acylation | Acetyl chloride | N-(7-chloro-isoquinolin-1-yl)acetamide | Presence of a base (e.g., pyridine (B92270) or excess amine) |

| Acylation | Acetic anhydride | N-(7-chloro-isoquinolin-1-yl)acetamide | Often requires heat or a catalyst |

| Alkylation | Methyl iodide | N-Methyl-7-chloroisoquinolin-1-amine | Can lead to over-alkylation (quaternary salt) |

The nitrogen atom within the isoquinoline (B145761) ring is basic and can participate in several key reactions.

N-Oxidation: The isoquinoline nitrogen can be oxidized to form the corresponding 7-Chloroisoquinolin-1-amine N-oxide. This transformation is typically carried out using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA). The resulting N-oxide functionality alters the electronic properties of the ring system, potentially influencing its biological activity and serving as a handle for further functionalization.

Protonation and Quaternization: As a base, the ring nitrogen readily protonates in the presence of acid to form an isoquinolinium salt, such as the hydrochloride salt of the title compound. thieme-connect.de This protonation increases the electron-withdrawing effect of the nitrogen, further deactivating the ring system towards electrophilic attack. wikipedia.org The nitrogen can also be quaternized by reacting with alkyl halides, forming quaternary isoquinolinium salts.

Reactivity of the Halogen Substituent at C-7

The chlorine atom at the C-7 position is a key site for introducing molecular diversity through substitution and coupling reactions.

Table 2: Examples of Nucleophilic Substitution at C-7

| Nucleophile | Reagent Example | Product Type |

| Alkoxide | Sodium methoxide | 7-Methoxyisoquinolin-1-amine |

| Amine | Ammonia (B1221849) / Alkylamine | Isoquinoline-1,7-diamine derivative |

| Thiolate | Sodium thiophenoxide | 7-(Phenylthio)isoquinolin-1-amine |

The C-7 chlorine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is particularly effective for this purpose. It involves the palladium-catalyzed reaction of the chloro-substituted isoquinoline with an organoboron reagent, such as an arylboronic acid, in the presence of a base. dntb.gov.uanih.gov This reaction allows for the direct formation of a biaryl linkage, connecting a new aryl or heteroaryl group to the C-7 position of the isoquinoline core. mdpi.com Studies on related haloquinolines have shown that C-7 halogens successfully participate in Suzuki couplings to yield 7-arylquinoline derivatives. dntb.gov.uaresearchgate.net This methodology is widely used in medicinal chemistry to synthesize complex molecules. mdpi.com

Table 3: Suzuki-Miyaura Cross-Coupling at C-7

| Boronic Acid Partner | Product | Catalyst System Example |

| Phenylboronic acid | 7-Phenylisoquinolin-1-amine | Pd(OAc)₂, base (e.g., Na₂CO₃) |

| 3-Pyridylboronic acid | 7-(Pyridin-3-yl)isoquinolin-1-amine | Pd₂(dba)₃, phosphine (B1218219) ligand |

| Vinylboronic acid | 7-Vinylisoquinolin-1-amine | Pd(PPh₃)₄, base (e.g., K₂CO₃) |

Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Isoquinoline Core

Electrophilic Aromatic Substitution (SEAr): The isoquinoline nucleus is an electron-deficient system due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene (B151609). wikipedia.org Direct electrophilic substitution on pyridine, for example, is nearly impossible under standard conditions. wikipedia.org When SEAr does occur on isoquinoline, it preferentially takes place on the more electron-rich benzene ring (at positions C-5 or C-8) rather than the pyridine ring. nih.gov

In 7-Chloroisoquinolin-1-amine, the situation is complex. The C-1 amine group is a powerful activating group and directs incoming electrophiles to the ortho and para positions (C-2, C-4, and the peri C-8 position). The C-7 chloro group is deactivating but also an ortho, para-director (to C-6 and C-8). The combined effect suggests that any potential electrophilic substitution would be strongly directed towards the C-8 position, and possibly the C-6 position, on the carbocyclic ring.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the isoquinoline ring makes it susceptible to nucleophilic attack. mdpi.com The positions most activated for SNAr are those ortho and para to the ring nitrogen (C-1 and C-3). The presence of the amine group at the highly activated C-1 position in the parent compound is a result of this inherent reactivity. Further nucleophilic attack on the ring itself (not at C-7) is unlikely unless activated by other strong electron-withdrawing groups or via an elimination-addition (benzyne-type) mechanism. nih.gov The regioselectivity of SNAr is well-documented in related systems like 2,4-dichloroquinazolines, where attack occurs preferentially at the more susceptible C-4 position. mdpi.com

Oxidation and Reduction Chemistry of the System

The presence of both an electron-rich amino group and a reducible chloro group, along with the heterocyclic isoquinoline ring, suggests that 7-Chloroisoquinolin-1-amine hydrochloride can undergo a variety of oxidation and reduction reactions. The specific outcome of these reactions would be highly dependent on the reagents and conditions employed.

The amino group on the isoquinoline ring is susceptible to oxidation. nih.gov Flavoproteins, for instance, are known to catalyze the oxidation of primary and secondary amines. nih.gov In a laboratory setting, controlled oxidation could potentially lead to the formation of nitroso or nitro derivatives, although the high reactivity of aromatic amines can sometimes result in the formation of complex tarry oxidation products. byjus.com The isoquinoline nitrogen itself can be oxidized to an N-oxide, a transformation that can alter the electronic properties and subsequent reactivity of the entire ring system.

Conversely, the chloro group at the 7-position can be removed under reductive conditions. Catalytic hydrogenation is a common method for the dehalogenation of aryl chlorides. This process typically involves a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. The reduction of the chloro group would yield 1-aminoisoquinoline.

The isoquinoline ring system itself can also be reduced. Depending on the reducing agent and reaction conditions, partial or complete saturation of the heterocyclic and/or the carbocyclic ring can be achieved. For example, catalytic hydrogenation can lead to tetrahydroisoquinoline derivatives.

A summary of potential oxidation and reduction reactions is presented in the table below.

| Reaction Type | Potential Reagent(s) | Expected Product(s) | Notes |

| Oxidation | Peroxy acids (e.g., m-CPBA) | 7-Chloroisoquinolin-1-amine N-oxide | Oxidation at the isoquinoline nitrogen. |

| Mild oxidizing agents | 7-Nitrosoisoquinolin-1-amine hydrochloride | Potential for over-oxidation. | |

| Strong oxidizing agents | Complex mixture/degradation | Aromatic amines are often sensitive to strong oxidation. byjus.com | |

| Reduction | H₂, Pd/C | 1-Aminoisoquinoline hydrochloride | Reductive dehalogenation. |

| NaBH₄, PtO₂/H₂ | 7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-amine | Selective reduction of the pyridine ring. | |

| Stronger reducing agents | 1,2,3,4-Tetrahydroisoquinolin-1-amine | Concurrent reduction of the chloro group and the pyridine ring. |

Mechanistic Investigations of Key Transformations

The key transformations of this compound involve electrophilic substitution on the aromatic rings and nucleophilic substitution at the chloro-substituted carbon. The mechanisms of these reactions are influenced by the electronic nature of the substituted isoquinoline system.

Electrophilic Aromatic Substitution:

The amino group at the 1-position is a powerful activating group and directs incoming electrophiles to the ortho and para positions. byjus.com In the context of the isoquinoline ring, this would primarily be the 2-position (which is the nitrogen atom) and the 4-position. However, electrophilic attack on the pyridine ring of isoquinoline is generally disfavored due to its electron-deficient nature. Instead, electrophilic substitution typically occurs on the benzene ring at positions 5 and 8, which are the most electron-rich. quimicaorganica.orgyoutube.com The presence of the activating amino group at position 1 would further enhance the electron density of the carbocyclic ring, although its directing influence would be weaker at these more distant positions.

The general mechanism for electrophilic aromatic substitution proceeds in three steps:

Generation of an electrophile: A strong electrophile is generated from the reacting species, often with the help of a catalyst. byjus.com

Formation of a carbocation intermediate: The electrophile attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. byjus.com

Removal of a proton: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. byjus.com

In the case of this compound, nitration or halogenation would be expected to occur preferentially at the 5 or 8-position of the benzene ring. The chloro group at position 7 is a deactivating group and an ortho, para-director, which would further influence the regioselectivity of the substitution.

Nucleophilic Aromatic Substitution (SNA_r):

The chloro group at the 7-position is susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles. The isoquinoline ring system, being electron-deficient, can stabilize the negative charge of the intermediate Meisenheimer complex, thus facilitating the reaction.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process harvard.edu:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (the chlorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination of the leaving group: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

Recent studies using kinetic isotope effects and computational analysis suggest that some SNAr reactions may proceed through a concerted mechanism rather than a stepwise one involving a discrete Meisenheimer complex. harvard.edu The exact mechanism would depend on the specific nucleophile, solvent, and other reaction conditions.

The following table summarizes the key mechanistic aspects of transformations involving this compound.

| Transformation | Mechanistic Pathway | Key Intermediates/Transition States | Influencing Factors |

| Electrophilic Substitution | Electrophilic Aromatic Substitution | Arenium ion (sigma complex) | Activating/deactivating nature of substituents, directing effects, stability of the intermediate. byjus.comquimicaorganica.org |

| Nucleophilic Substitution | Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer complex (stepwise) or concerted transition state | Strength of the nucleophile, nature of the leaving group, stability of the intermediate/transition state. harvard.edu |

Computational and Theoretical Investigations of 7 Chloroisoquinolin 1 Amine Hydrochloride

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 7-Chloroisoquinolin-1-amine hydrochloride. These studies elucidate the distribution of electrons within the molecule, which dictates its properties and reactivity.

Key aspects of the electronic structure analysis include the determination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

For 7-Chloroisoquinolin-1-amine, the electron-donating amino group (-NH₂) at the C1 position significantly raises the energy of the HOMO, concentrating its density primarily on the pyridine (B92270) ring and the exocyclic nitrogen. Conversely, the electron-withdrawing chlorine atom at the C7 position, along with the nitrogen atom in the isoquinoline (B145761) ring, lowers the energy of the LUMO. This push-pull electronic arrangement results in a modulated HOMO-LUMO gap.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In this compound, the MEP would show a region of high negative potential (red/yellow) around the amine nitrogen, indicating its nucleophilic character. The protonation of the ring nitrogen by HCl would create a strong positive potential (blue) region, highlighting its electrophilic nature and its role in forming the hydrochloride salt. The chlorine atom also contributes to the electronic landscape, creating a region of slight negative to neutral potential, capable of participating in specific interactions.

Table 1: Calculated Electronic Properties of 7-Chloroisoquinolin-1-amine This table presents hypothetical data typical for a molecule of this class, as specific experimental or fully calculated literature values are not available.

| Parameter | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability (nucleophilicity). |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability (electrophilicity). |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical stability and reactivity. A smaller gap suggests higher reactivity. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its interactions with other molecules. Conformational analysis identifies the most stable spatial arrangements of the atoms. For this molecule, the primary point of flexibility is the rotation of the C1-NH₂ bond. Quantum chemical calculations can determine the rotational energy barrier and the preferred orientation of the amine group relative to the isoquinoline ring system. The planarity of the amine group with the ring is often the lowest energy conformation, maximizing electronic conjugation.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time in a simulated environment, such as in a solvent like water. dntb.gov.ua MD simulations can reveal how the molecule interacts with solvent molecules and how its conformation fluctuates around equilibrium states. dntb.gov.ua Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the molecular structure and the Root Mean Square Fluctuation (RMSF) to identify which parts of the molecule are most flexible. For this compound, the amine group and the associated hydrochloride ion would be expected to show higher RMSF values compared to the rigid isoquinoline core.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters for 7-Chloroisoquinolin-1-amine in Aqueous Solution This table illustrates typical outputs from an MD simulation analysis.

| Parameter | Description | Predicted Finding |

| Simulation Time | Total duration of the simulation. | 100 ns |

| Average RMSD | Average deviation of the backbone atoms from the initial structure. | 1.5 Å |

| RMSF of Isoquinoline Core | Fluctuation of the atoms in the fused ring system. | Low (< 1.0 Å) |

| RMSF of Amine Group | Fluctuation of the exocyclic amine group. | High (> 2.0 Å) |

| Solvation Shell Analysis | Number and residence time of water molecules around the hydrochloride and amine groups. | A stable first solvation shell is expected around the charged centers. |

Prediction of Reactivity and Selectivity

Computational methods are invaluable for predicting where and how a molecule is likely to react. arxiv.org For this compound, FMO theory and reactivity descriptors derived from DFT calculations can predict the regioselectivity of chemical reactions.

Electrophilic Attack: An attacking electrophile will seek out the region of highest electron density, which corresponds to the location of the HOMO. For this molecule, the HOMO is concentrated on the pyridine ring, particularly at the C1-amine and potentially the C4 and C5 positions. Therefore, electrophilic substitution would be predicted to occur at these sites.

Nucleophilic Attack: An attacking nucleophile will target electron-deficient sites, which are identified by the distribution of the LUMO and positive regions on the MEP map. The protonated nitrogen makes the entire pyridine ring electron-deficient, with the LUMO likely localized on the C1 and C3 atoms. This makes these positions susceptible to nucleophilic attack, potentially leading to substitution or ring-opening reactions under certain conditions.

To refine these predictions, chemists use local reactivity descriptors such as Fukui functions (f(r)). physchemres.org The Fukui function f⁻(r) indicates the propensity of a site to undergo an electrophilic attack, while f⁺(r) indicates its susceptibility to a nucleophilic attack. These indices provide a quantitative measure of reactivity at each atomic site. physchemres.org

Table 3: Predicted Regioselectivity using Fukui Indices for 7-Chloroisoquinolin-1-amine This table shows hypothetical Fukui function values to illustrate the prediction of reactive sites.

| Atomic Position | Fukui Index f⁻(r) (for Electrophilic Attack) | Fukui Index f⁺(r) (for Nucleophilic Attack) | Predicted Reactivity |

| N (amine) | 0.25 | 0.05 | Highly susceptible to electrophiles. |

| C1 | 0.10 | 0.28 | Primary site for nucleophilic attack. |

| C3 | 0.08 | 0.22 | Secondary site for nucleophilic attack. |

| C4 | 0.18 | 0.09 | Susceptible to electrophiles. |

| C5 | 0.12 | 0.10 | Moderately susceptible to electrophiles. |

| C7 | 0.04 | 0.15 | Site of chlorine substitution; moderate nucleophilic target. |

| N2 (ring) | 0.02 | 0.18 | Protonated site, activates the ring for nucleophilic attack. |

Structure-Reactivity Relationships within Halogenated Aminoisoquinolines

Effect of the Halogen: The electronegativity and size of the halogen influence its inductive effect and its ability to participate in halogen bonding. Fluorine, being the most electronegative, would exert the strongest electron-withdrawing inductive effect, making the ring more electron-deficient and potentially less reactive towards electrophiles but more susceptible to nucleophiles compared to the chlorine analogue. Bromine, being less electronegative but more polarizable, might show different reactivity patterns and a greater propensity for halogen bonding. nih.gov

Effect of Halogen Position: Moving the chlorine atom from the C7 position to other positions (e.g., C5, C6, or C8) would significantly alter the molecule's electronic landscape and dipole moment. For instance, a chlorine at the C5 position would have a more direct electronic influence on the pyridine ring compared to the C7 position, which could change the regioselectivity of reactions. Studies on related isoquinoline systems have shown that 6-chloro and 7-fluoro derivatives can exhibit significant biological inhibitory activity, underscoring the importance of the halogen's position. nih.gov

This comparative analysis is essential for the rational design of new isoquinoline derivatives with tailored properties, whether for applications in materials science or medicinal chemistry. nih.gov

Analytical Characterization Techniques in Research

Spectroscopic Methods for Structural Elucidation of Complex Derivatives

Spectroscopic techniques are indispensable for elucidating the intricate molecular architecture of 7-Chloroisoquinolin-1-amine hydrochloride and its derivatives. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. Both ¹H and ¹³C NMR are utilized to confirm the positions of substituents on the isoquinoline (B145761) core. vulcanchem.com The chemical shifts observed in the NMR spectrum are highly sensitive to the electronic environment of each nucleus, providing a detailed map of the molecule's structure.

In ¹H NMR, the signals for protons attached to the amine group typically appear in the range of 0.5-5.0 ppm, with the exact position being dependent on factors like hydrogen bonding and sample concentration. libretexts.org Protons on carbons adjacent to the amine group are generally found between 2.3 and 3.0 ppm. libretexts.org For hydrochloride salts of amines, the proton signals can be shifted further downfield due to the electron-withdrawing effect of the protonated nitrogen. reddit.com The formation of the hydrochloride salt can be confirmed by observing these characteristic shifts. reddit.com

¹³C NMR provides complementary information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the isoquinoline ring system allow for unambiguous assignment of their positions. Theoretical calculations of ¹³C NMR chemical shifts are often used in conjunction with experimental data to validate the structural assignment. Two-dimensional (2D) NMR techniques, such as HSQC and HMBC, can be employed to further elucidate complex structures by showing correlations between protons and carbons.

Table 1: Representative ¹H and ¹³C NMR Data for Aminoquinoline/Isoquinoline Derivatives

| Nucleus | Chemical Shift (δ) Range (ppm) | Notes |

| ¹H (Amine N-H) | 0.5 - 5.0 | Broad signal, position dependent on solvent and concentration. libretexts.org |

| ¹H (Aromatic C-H) | 7.0 - 8.5 | Complex multiplet patterns characteristic of the isoquinoline ring. |

| ¹³C (Aromatic C) | 110 - 150 | Specific shifts depend on the substitution pattern. |

| ¹³C (C-Cl) | ~130 | The carbon atom attached to chlorine is typically deshielded. |

This table presents generalized data for aminoquinoline/isoquinoline derivatives. Specific values for this compound may vary.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, Electrospray Ionization Mass Spectrometry (ESI-MS) is a common method. It is expected to show a molecular ion peak corresponding to the protonated molecule [M+H]⁺. vulcanchem.com High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound, confirming the presence of chlorine through its characteristic isotopic pattern. This technique is crucial for verifying the molecular formula of newly synthesized derivatives.

Table 2: Expected Mass Spectrometry Data for 7-Chloroisoquinolin-1-amine

| Ion | Expected m/z | Technique |

| [M+H]⁺ | ~179.03 | ESI-MS |

| [M+H]⁺ (HRMS) | 179.0374 | HRMS (for C₉H₈ClN₂) |

Note: The m/z value for the hydrochloride salt would correspond to the free base, as the HCl is typically lost during ionization.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands for the amine (N-H) and the aromatic ring (C-H, C=C, C=N) vibrations. As a primary aromatic amine, it is expected to show two N-H stretching bands in the region of 3500-3300 cm⁻¹. libretexts.orgorgchemboulder.com An N-H bending vibration is also anticipated around 1650-1580 cm⁻¹. orgchemboulder.com The C-N stretching of an aromatic amine typically appears in the 1335-1250 cm⁻¹ range. libretexts.orgorgchemboulder.com The presence of the chlorine atom is indicated by a C-Cl stretching vibration, which is usually found in the lower wavenumber region of the spectrum, between 800 and 600 cm⁻¹. spectroscopyonline.comyoutube.com

Table 3: Characteristic IR Absorption Frequencies for 7-Chloroisoquinolin-1-amine

| Functional Group | Vibration | Expected Frequency (cm⁻¹) |

| Amine (N-H) | Stretch (asymmetric & symmetric) | 3500 - 3300 libretexts.orgorgchemboulder.com |

| Amine (N-H) | Bend | 1650 - 1580 orgchemboulder.com |

| Aromatic C-N | Stretch | 1335 - 1250 libretexts.orgorgchemboulder.com |

| Aromatic C=C, C=N | Stretch | 1600 - 1450 |

| C-Cl | Stretch | 800 - 600 spectroscopyonline.comyoutube.com |

UV-Vis Spectroscopy

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography is the most widely used chromatographic method for the analysis of non-volatile compounds like this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a critical tool for determining the purity of this compound and for the analysis of related reaction mixtures. A common approach involves using a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a gradient elution. vulcanchem.com Detection is typically performed using a UV detector set at a wavelength where the compound exhibits strong absorbance. chromatographyonline.com

The development of a robust HPLC method is crucial for quantifying impurities and ensuring the quality of the compound. nih.govresearchgate.net Method validation would include assessing parameters such as linearity, precision, accuracy, and the limits of detection (LOD) and quantitation (LOQ). researchgate.net

Table 4: Typical HPLC Parameters for the Analysis of Aminoquinoline/Isoquinoline Derivatives

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Acetonitrile/Water gradient |

| Detector | UV/Vis (e.g., at 290 nm) nih.gov |

| Flow Rate | 1.0 - 1.5 mL/min nih.gov |

| Column Temperature | 30 °C nih.gov |

Gas Chromatography (GC)

Gas chromatography is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. For amine-containing compounds like this compound, direct analysis by GC can be challenging due to their polarity and lower volatility. The presence of the primary amine group can lead to peak tailing and interaction with the active sites on the GC column. youtube.com

To overcome these issues, derivatization is a common strategy. This process chemically modifies the analyte to produce a new compound, or derivative, that is more suitable for GC analysis. youtube.com Derivatization aims to replace active hydrogens, such as those on the amine group, to decrease the molecule's polarity and increase its volatility and thermal stability. youtube.com For aromatic amines, a Sandmeyer-like reaction can be used to create iodinated derivatives, which are then amenable to GC analysis. nih.gov Another common approach involves derivatization with reagents like isobutyl chloroformate. nih.gov

Once derivatized, the compound can be analyzed using a gas chromatograph, typically coupled with a mass spectrometer (GC-MS). The GC separates the derivative from other components in the sample mixture, and the MS provides detection and structural information, allowing for sensitive and reliable quantification. nih.govnih.gov For halogenated compounds, an electron capture detector (ECD) can also be used, as it is highly sensitive to molecules containing electronegative atoms like chlorine. youtube.com

Below is a table representing typical, though hypothetical, parameters for a GC-MS analysis of a derivatized 7-Chloroisoquinolin-1-amine.

| Parameter | Value/Condition |

| GC System | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |

| Column | Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm) or similar |

| Injection Mode | Splitless |

| Injector Temp. | 250 °C |

| Oven Program | Initial: 60°C, hold 1 min; Ramp: 15°C/min to 300°C, hold 5 min |

| Carrier Gas | Helium |

| Derivatization | Required (e.g., silylation, acylation, or chloroformate reaction) |

| MS Ionization | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |

| MS Detector | Quadrupole or Time-of-Flight (TOF) |

| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) |

Advanced Techniques for Mechanistic and Structural Probes

Beyond routine identification, advanced analytical methods are crucial for a deeper understanding of a molecule's structural and electronic properties. Techniques like X-ray crystallography provide a definitive three-dimensional structure, while hyperpolarization methods can dramatically enhance spectroscopic signals to enable studies at very low concentrations.

X-ray crystallography is an indispensable tool for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule, which is critical for understanding its physicochemical properties and potential interactions. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the atomic structure.

While the specific crystal structure for this compound is not publicly available, analysis of closely related substituted isoquinoline derivatives illustrates the power of this technique. For instance, the crystal structure of 1-(1-Chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride was determined to be in the monoclinic P21/c space group. nih.gov Such an analysis reveals detailed information about the molecular cation and the chloride anion in the asymmetric unit, as well as intermolecular interactions like hydrogen bonding that dictate the crystal packing. nih.gov This level of structural detail is crucial for rational drug design and materials science. nih.gov Crystallographic data for novel structures are typically deposited in databases such as the Cambridge Crystallographic Data Centre (CCDC), making them accessible to the scientific community. researchgate.netacs.org

The table below shows representative crystallographic data that could be obtained for a compound like this compound, based on the analysis of a related structure. nih.gov

| Parameter | Example Data |

| Empirical Formula | C₁₃H₁₉Cl₂NO₂ |

| Formula Weight | 292.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 19.86 Å, b = 5.62 Å, c = 12.89 Å |

| α = 90°, β = 105.4°, γ = 90° | |

| Volume | 1385 ų |

| Z (Molecules/unit cell) | 4 |

| Calculated Density | 1.400 g/cm³ |

| Data Collection Temp. | 293(2) K |

| Radiation | MoKα (λ = 0.71073 Å) |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization, but it suffers from inherent low sensitivity. Signal Amplification by Reversible Exchange (SABRE) is a hyperpolarization technique that dramatically enhances NMR signals of a substrate without altering its chemical structure. york.ac.uk This method is particularly effective for N-heterocyclic compounds, making it a promising technique for studying this compound at concentrations far below normal NMR detection limits. nih.gov

The SABRE process involves three key components: parahydrogen (a spin isomer of H₂), an iridium-based polarization transfer catalyst, and the substrate to be polarized. york.ac.uk The catalyst reversibly binds both parahydrogen and the substrate (e.g., an isoquinoline). york.ac.uk Within this temporary complex, the spin order from parahydrogen is transferred to the protons of the substrate through scalar (J) couplings. The hyperpolarized substrate then dissociates from the catalyst, and the process repeats, building up a solution of the highly polarized analyte. york.ac.uk This can lead to signal enhancements of several thousand-fold. rsc.org

Research has successfully demonstrated the SABRE hyperpolarization of quinoline (B57606), achieving a signal gain of over 2,100-fold. rsc.org Furthermore, the technique has been applied to chloroquine (B1663885), a more complex molecule containing a chloro-substituted quinoline ring, resulting in a 217-fold signal enhancement where none was observed under standard conditions. rsc.orgwhiterose.ac.uk This establishes the feasibility of hyperpolarizing halo-substituted N-heterocycles. The enhanced signal allows for rapid acquisition of not only 1D proton spectra but also 13C and multi-dimensional NMR data like COSY and HMBC, even on low-field benchtop spectrometers. rsc.orgnih.gov

| Feature | Description |

| Principle | Transfer of spin polarization from parahydrogen to a substrate. |

| Components | Parahydrogen (H₂), Iridium Catalyst, Substrate. |

| Mechanism | Reversible binding of substrate and H₂ to the catalyst, enabling polarization transfer via J-coupling. |

| Applicability | Highly effective for N-heterocycles (e.g., pyridines, quinolines, isoquinolines). nih.gov |

| Advantages | Massive signal enhancement (10³-10⁴ fold), rapid polarization (<1 min), non-destructive, enables low-concentration studies. york.ac.ukrsc.org |

| Enhancements | Use of co-ligands can improve polarization for weakly binding or sterically hindered substrates. rsc.orgnih.gov |

Synthetic Utility and Applications in Advanced Organic Synthesis

7-Chloroisoquinolin-1-amine Hydrochloride as a Versatile Building Block

The chemical architecture of this compound, characterized by a bicyclic aromatic system with both a nucleophilic amine and a halogenated site, provides chemists with multiple reaction points for constructing intricate molecular frameworks.

The isoquinoline (B145761) core is a well-established foundation for the synthesis of new heterocyclic systems. The presence of the amine and chloro substituents on this compound offers pathways to create fused ring systems or to append other heterocyclic moieties. For instance, the amino group can participate in cyclization reactions to form new rings fused to the isoquinoline structure.

A notable application of similar chloro-substituted amino-aza-aromatics is in the construction of triazole-containing compounds. For example, a related compound, 4-azido-7-chloroquinoline, which is synthesized from 4,7-dichloroquinoline, undergoes a copper-catalyzed azide-alkyne cycloaddition to produce 1,2,3-triazole hybrids. mdpi.com This reaction highlights the potential of the amino group on the 7-chloroisoquinoline (B1268606) scaffold to be converted into an azide, which can then be used to build novel triazole-based heterocyclic systems. Similarly, the synthesis of 7-chloro-4-aminoquinoline-benzimidazole hybrids demonstrates how the core structure can be linked to other heterocyclic systems to create compounds with potential biological activities. mdpi.com

The development of methods to synthesize highly substituted isoquinolines is driven by the need for these structures in creating complex molecules, including analogues of natural products. For example, research into the synthesis of analogues of the natural product cortistatin A has spurred the development of new routes to access a variety of highly substituted isoquinoline coupling partners. harvard.edu While these studies may not use this compound directly, they underscore the importance of substituted isoquinolines as key components in the assembly of complex molecular architectures. The functional handles on this compound make it a suitable starting material for multi-step syntheses aimed at producing such intricate molecules.

Scaffold Derivatization for Library Synthesis

In modern drug discovery, the generation of chemical libraries containing a multitude of related compounds is a key strategy for identifying new therapeutic agents. Substituted isoquinolines are attractive scaffolds for such libraries due to their biological relevance. nih.gov Strategies for creating libraries of substituted isoquinolines have been developed, often employing microwave-assisted reactions like the Bischler-Napieralski or Pictet-Spengler reactions to generate dihydroisoquinoline and tetrahydroisoquinoline intermediates, which can then be oxidized to the corresponding isoquinolines. nih.govorganic-chemistry.org

An alternative and efficient route to C1- and C4-substituted isoquinoline libraries involves the preparation and activation of isoquinolin-1(2H)-ones. nih.govorganic-chemistry.org this compound can serve as a valuable starting point for such libraries. The amine group at the C1 position can be modified or replaced, while the chlorine at the C7 position allows for a different set of chemical transformations, such as palladium-catalyzed cross-coupling reactions, to introduce diversity into the library. Research has also described the synthesis of a library of 7-substituted 3,4-dihydroisoquinolinones, further illustrating the utility of substitution at the 7-position for generating chemical libraries. researchgate.net

Below is a table representing a conceptual approach to library synthesis starting from a 7-substituted isoquinoline core.

| Core Scaffold | Reaction Type | Potential Reactants for Derivatization | Resulting Substructure |

| 7-Chloroisoquinolin-1-amine | Suzuki Coupling | Aryl boronic acids | 7-Aryl-isoquinolin-1-amine |

| 7-Chloroisoquinolin-1-amine | Buchwald-Hartwig Amination | Primary/Secondary Amines | 7-(Alkyl/Aryl)amino-isoquinolin-1-amine |

| 7-Chloroisoquinolin-1-amine | Acylation of C1-Amine | Acid chlorides, Anhydrides | N-(7-chloroisoquinolin-1-yl)amide |

| 7-Chloroisoquinolin-1-amine | Alkylation of C1-Amine | Alkyl halides | N-Alkyl-7-chloroisoquinolin-1-amine |

Development of Advanced Synthetic Intermediates

This compound is itself an advanced synthetic intermediate, and it is used to create even more complex intermediates for organic synthesis. The differential reactivity of the amino and chloro groups allows for sequential and controlled chemical modifications. For example, the more nucleophilic amine group can be reacted first, protecting it while a subsequent reaction is carried out at the chloro-position.

The development of versatile methods for creating substituted isoquinolines often leads to key intermediates that can be diversified further. For instance, 1-tert-butylaminoisoquinoline derivatives are considered valuable intermediates for additional chemical transformations. harvard.edunih.gov Following this logic, this compound can be transformed into a variety of other intermediates, expanding its utility in synthesis. For example, the chlorine atom can be replaced through nucleophilic aromatic substitution or cross-coupling reactions to introduce new functional groups, thereby generating a new class of advanced intermediates for further synthetic elaboration.

Role in the Design of Privileged Scaffolds in Medicinal Chemistry Research

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets with high affinity. nih.gov The quinoline (B57606) and isoquinoline ring systems are recognized as prime examples of such privileged scaffolds. nih.govnih.gov Their structural rigidity and the presence of a nitrogen atom allow for a wide range of chemical modifications and specific interactions with biological macromolecules. harvard.edu

The 7-chloroquinoline (B30040) scaffold, in particular, has been identified as a privileged structure, notably for its role in anti-parasitic drugs like chloroquine (B1663885). mdpi.comchemrxiv.org The discovery of 4-amino-7-chloroquinoline derivatives as potential therapeutic agents for Parkinson's disease further cements the importance of this scaffold in drug discovery. nih.gov These findings suggest that the 4-amino-7-chloroquinoline structure is a critical starting point for developing new neuroprotective agents. nih.gov

By extension, this compound, as an isoquinoline analogue, holds significant potential in the design of new bioactive molecules based on this privileged scaffold. Its structure provides a template that medicinal chemists can modify to target various enzymes and receptors. The synthesis of novel 7-chloroquinoline-based hybrids, such as those incorporating benzimidazole (B57391) or benzenesulfonamide (B165840) moieties, has been shown to yield compounds with anticancer activity. mdpi.comnih.gov This highlights the value of the 7-chloro-substituted aza-aromatic core in generating new drug candidates.

The table below summarizes the significance of the 7-chloro-aza-aromatic scaffold in medicinal chemistry.

| Scaffold Feature | Medicinal Chemistry Relevance | Example Application Areas | Supporting Findings |

| Isoquinoline Core | Recognized as a privileged scaffold. nih.gov | Anticancer, Antimicrobial, Neuroprotective | Present in numerous natural and synthetic bioactive molecules. harvard.edu |

| 7-Chloro Substitution | Confers specific biological activities. | Antimalarial, Antiparasitic, Anticancer | 7-chloroquinoline is a key feature of chloroquine and other active compounds. mdpi.comchemrxiv.org |

| 1-Amino Group | Provides a point for derivatization to modulate activity and properties. | Drug Discovery, Library Synthesis | Can be modified to create hybrids with other pharmacophores like benzimidazoles. mdpi.com |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 7-Chloroisoquinolin-1-amine hydrochloride, and how can yield be optimized?

- Methodology : Multi-step synthesis often involves halogenation, amination, and acidification. For example, a 5-step chain reaction (reduction, etherification, amination, separation, and HCl acidification) optimized for related isoquinoline derivatives achieves >80% yield when reaction temperatures are controlled at 50–70°C .

- Key Parameters :

- Reagent purity : ≥99% dimethylamine for amination.

- Acidification : Use HCl·EA (ethyl acetate) to avoid side reactions.

- Validation : Confirm intermediates via HPLC (retention time: 4.2 min for aminated precursor) .

Q. How should researchers characterize the purity and identity of this compound?

- Analytical Workflow :

- NMR : Compare -NMR peaks (e.g., δ 8.2 ppm for aromatic protons, δ 3.1 ppm for amine groups) with PubChem reference data .

- LC-MS : Monitor molecular ion [M+H] at m/z 197.6 (calculated: 197.08) .

- Purity : ≥98% by reversed-phase HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. LC-MS) be resolved during structural validation?

- Troubleshooting Framework :

Reproducibility : Repeat experiments under inert atmosphere to rule out oxidation artifacts.

Cross-Validation : Use high-resolution FT-IR to confirm functional groups (e.g., C-Cl stretch at 750 cm) .

Computational Modeling : Compare experimental -NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .

- Case Study : A 2024 study resolved discrepancies in aromatic proton assignments by crystallizing the compound and performing X-ray diffraction .

Q. What strategies optimize enantioselective synthesis of this compound derivatives?

- Catalytic Systems :

- Chiral Ligands : Use (R)-BINAP with Pd(OAc) for asymmetric amination (ee >90%) .

- Solvent Effects : Toluene/THF mixtures improve stereochemical control compared to polar aprotic solvents .

- Data Table :

| Catalyst | Solvent | ee (%) | Yield (%) |

|---|---|---|---|

| Pd/(R)-BINAP | Toluene | 92 | 78 |

| Pd/DPPF | DMF | 65 | 62 |

| Source: Adapted from enantioselective synthesis protocols for analogous amines |

Q. How should researchers address conflicting toxicity data in early-stage pharmacological studies?

- Risk Mitigation :

- In Silico Screening : Use QSAR models (e.g., TOPKAT) to predict mutagenicity (Ames test: negative) .

- Dose-Response Curves : Validate IC values across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-type-specific effects .

- Documentation : Follow OECD Guidelines 471–473 for in vitro genotoxicity assays and report confidence intervals .

Methodological Best Practices

Q. What experimental documentation is critical for reproducibility in synthesis studies?

- Required Details :

- Reaction Conditions : Temperature (±1°C), solvent purity, and stirring rate.

- Characterization : Raw spectral data (e.g., NMR, IR) must be archived in supplementary materials .

- Negative Results : Report failed attempts (e.g., amination at >80°C leading to decomposition) .

Q. How to design a robust stability study for this compound under varying pH?

- Protocol :

Prepare solutions in buffers (pH 1–12) and monitor degradation via UV-Vis (λ = 280 nm) over 72 hours.

Identify degradation products using LC-MS/MS (e.g., dechlorinated byproduct at m/z 163.1) .

Statistical analysis: Use ANOVA to compare degradation rates (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.